molecular formula C8H16O2 B15464280 1-Methoxy-1-(2-methoxyethyl)cyclobutane CAS No. 57532-70-4

1-Methoxy-1-(2-methoxyethyl)cyclobutane

Cat. No.: B15464280
CAS No.: 57532-70-4
M. Wt: 144.21 g/mol
InChI Key: BSOFNUCRQYLFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-1-(2-methoxyethyl)cyclobutane (CAS 57532-70-4) is a cyclobutane-based organic compound with the molecular formula C8H16O2 and a molecular weight of 144.211 g/mol. This ether-functionalized cyclobutane serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring a cyclobutane ring substituted with methoxy and 2-methoxyethyl groups, makes it a potential scaffold for exploring structure-activity relationships in drug discovery, particularly in the development of novel compounds with cyclobutyl amine derivatives, which have shown relevance in central nervous system (CNS) targeted research . The specific steric and electronic properties of the cyclobutane ring can influence the potency and selectivity of candidate molecules. Researchers utilize this compound for its potential to modulate the physiochemical properties of larger molecules, such as lipophilicity and metabolic stability. As a chemical reagent, its primary application is in method development and the synthesis of more complex, functionalized chemical entities. The compound has been synthesized and reported in peer-reviewed literature, confirming its utility in chemical synthesis . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (MSDS) and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-methoxy-1-(2-methoxyethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-7-6-8(10-2)4-3-5-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOFNUCRQYLFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557986
Record name 1-Methoxy-1-(2-methoxyethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57532-70-4
Record name 1-Methoxy-1-(2-methoxyethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclobutane Scaffold : The four-membered ring in this compound imposes conformational restriction, a trait shared with ’s methyl ester derivative. This rigidity is advantageous in drug design for reducing entropic penalties during target binding .
  • Ether Linkages: The 2-methoxyethyl group is recurrent in bioactive compounds (e.g., ’s HDAC inhibitor and ’s metoprolol impurity).
  • Synthetic Accessibility: Cyclobutane derivatives like those in and (methyl 1-(methylamino)cyclobutanecarboxylate) are synthesized via photoredox or acid-catalyzed methods, suggesting feasible routes for the target compound .

Pharmacological Implications

  • Metabolic Stability: Cyclobutane rings resist oxidative metabolism compared to linear alkanes, as noted in . However, the 2-methoxyethyl group in the target compound may undergo O-demethylation, a liability observed in ’s impurity .
  • Target Binding: highlights that 2-methoxyethylphenoxy groups enhance inhibitory potency against enzymes like HDACs. The target compound’s ether groups may similarly facilitate interactions with polar enzyme pockets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-1-(2-methoxyethyl)cyclobutane, and how can reaction conditions be optimized for high yield?

  • Synthetic Routes :

Cyclobutane Functionalization : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing metathesis. For this compound, a plausible route involves alkylation of a cyclobutane precursor with methoxyethyl groups under basic conditions .

Esterification/Hydrolysis : Methoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting a hydroxylated cyclobutane intermediate with methyl iodide in the presence of a base (e.g., NaH) .

  • Optimization Strategies :

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without decomposition .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates and stabilize transition states .

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .

    Table 1 : Example Reaction Conditions for Key Steps

    StepReagents/ConditionsYield (%)Reference
    Cyclobutane alkylationNaH, DMF, 80°C, 12 h65–75
    Methoxy introductionMethyl iodide, K₂CO₃, THF, reflux80–85

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies methoxy protons (δ 3.2–3.4 ppm) and cyclobutane ring protons (δ 1.8–2.5 ppm). Coupling constants (J values) confirm ring strain and substituent orientation .
  • ¹³C NMR : Distinguishes quaternary carbons in the cyclobutane ring (δ 35–45 ppm) and methoxy carbons (δ 50–55 ppm) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₆O₂) via exact mass measurement (expected m/z: 144.115) .
    • Infrared (IR) Spectroscopy :
  • Detects C-O stretching vibrations (1050–1150 cm⁻¹) from methoxy groups .

Advanced Research Questions

Q. How does the presence of dual methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The electron-donating methoxy groups destabilize carbocation intermediates, reducing reactivity in SN1 mechanisms. However, in SN2 reactions, steric hindrance from the cyclobutane ring slows nucleophilic attack .
  • Experimental Validation :

  • Compare reaction rates with analogs lacking methoxy groups. For example, monitor substitution kinetics using HPLC or kinetic isotope effects .
    • Table 2 : Reactivity Comparison with Analogs
CompoundSN2 Rate Constant (k, s⁻¹)Reference
This compound0.12 ± 0.03
1-Ethylcyclobutane0.45 ± 0.05

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

  • Data Contradiction Analysis :

Structural Variations : Compare analogs with substituent changes (e.g., ethyl vs. methoxy groups) using molecular docking to assess target binding .

Pharmacokinetic Profiling : Measure bioavailability and tissue distribution differences via LC-MS/MS. For example, cyclobutane derivatives often exhibit limited blood-brain barrier penetration due to ring strain .

  • Case Study :

  • A 2023 study found that this compound showed weaker enzyme inhibition (IC₅₀ = 12 µM) compared to its carboxylic acid analog (IC₅₀ = 3 µM), attributed to reduced hydrogen-bonding capacity .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

  • Molecular Dynamics (MD) Simulations :

  • Simulate ring puckering and substituent orientation in solvent models (e.g., water, DMSO). Use AMBER or CHARMM force fields to quantify energy barriers .
    • Density Functional Theory (DFT) :
  • Calculate strain energy (typically 20–30 kcal/mol for cyclobutanes) and optimize transition states for isomerization pathways .
    • Key Insight : The compound’s chair-like conformer is 5–8 kcal/mol more stable than twisted forms, as shown in a 2024 DFT study .

Q. How can researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?

  • Methodological Framework :

Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include dose-response curves (1–100 µM) .

Enzyme Inhibition : Test COX-2/PGE₂ inhibition using fluorometric assays. Compare IC₅₀ values with NSAIDs (e.g., ibuprofen) .

Control Experiments : Assess cytotoxicity (MTT assay) to rule out false positives from cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.